3-Chlorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

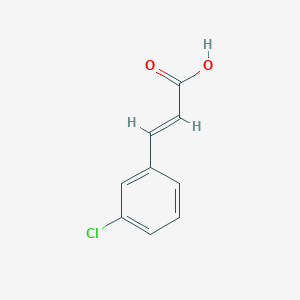

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGOJWPSXRALK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901054 | |

| Record name | NoName_105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14473-90-6, 1866-38-2 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-m-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-m-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Properties of 3-Chlorocinnamic Acid

Introduction

This compound, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant applications in pharmaceutical and chemical synthesis.[1] Its structure, featuring a chlorine atom at the meta-position of the phenyl ring, imparts unique chemical and biological properties that make it a valuable intermediate.[1] This compound serves as a critical building block for a range of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, to support its application in research and development.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its limited solubility in water but shows greater solubility in organic solvents like methanol, ethanol, and acetone.[1][3]

| Property | Value | Reference |

| Chemical Formula | C₉H₇ClO₂ | [1][2][4] |

| Molecular Weight | 182.60 g/mol | [2][4][5] |

| CAS Number | 1866-38-2 (for the mixture of isomers) | [1][4][6] |

| 14473-90-6 (for the (E)-isomer) | [2][7] | |

| Appearance | White to off-white crystalline powder/solid | [1][2][4] |

| Melting Point | 161-166 °C | [2][3][4][7] |

| Boiling Point | 326.2±25.0 °C (Predicted) | [3] |

| Density | 1.332±0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.29 (at 25°C) | [3][7] |

| Solubility | Sparingly soluble in water. Soluble in methanol. | [1][3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data has been compiled from literature.

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR (300 MHz, DMSO-d6) | δ: 7.76 (s, 1H), 7.67-7.51 (m, 1H), 7.56 (d, J=15.9 Hz, 1H), 7.48-7.36 (m, 2H), 6.6 (d, J=16.2 Hz, 1H) | [8] |

| ¹³C NMR (75 MHz, DMSO-d6) | δ: 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 | [8] |

| Infrared (IR) | Similar to cinnamic acid with characteristic peaks for: C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), and additional peaks corresponding to C-Cl vibrations. | [9] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with the molecular weight of 182.60 g/mol . | [10] |

Experimental Protocols

Synthesis via Knoevenagel Condensation

A general and widely used method for synthesizing this compound is the Knoevenagel condensation, which involves the reaction of 3-chlorobenzaldehyde with malonic acid.[1]

Methodology:

-

Preparation: In a suitable reaction vessel, dissolve malonic acid (1.25 equivalents, e.g., 65 mmol) in a mixture of pyridine (e.g., 5 mL) and piperidine (e.g., 0.5 mL) with stirring.[6]

-

Reaction: Slowly add 3-chlorobenzaldehyde (1.0 equivalent, e.g., 50 mmol) to the solution at a controlled temperature of 85°C.[6]

-

Monitoring: Stir the reaction mixture continuously for approximately 6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde starting material.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture using a 10% hydrochloric acid solution under an ice bath, which will cause a white solid to precipitate.[6]

-

Isolation: Collect the precipitated solid product by filtration. Wash the solid three times with ice-cold water to remove residual pyridine and other impurities.[6]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Methodology:

-

Dissolve the crude this compound product in a minimum amount of a hot solvent mixture of aqueous ethanol (1:1, v/v).[6]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

Applications and Biological Activity

This compound is a key intermediate in various industries.

-

Pharmaceutical Synthesis: It is a precursor for synthesizing a variety of pharmaceutical compounds, including potential anti-inflammatory, antihypertensive, and anti-tumor agents.[1][2] Its derivatives have been investigated for their ability to inhibit cellular proliferation and induce apoptosis, making them of interest in oncology research.[11]

-

Agrochemicals: The compound is used in the preparation of plant growth regulators and pesticides.[1]

-

Flavor and Fragrance: It finds application in the flavor and fragrance industry to impart specific aromas or tastes.[1]

-

Antimicrobial Research: Cinnamic acid derivatives are known for their antimicrobial properties.[12][13] Studies on chlorinated N-arylcinnamamides derived from related chloro-cinnamic acids show promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism of action for cinnamic acids can involve the disruption of bacterial cell membranes.[14]

Caption: Key industrial applications of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed, research on the parent compound, trans-cinnamic acid, provides valuable insights. trans-Cinnamic acid has been shown to induce fibroblast migration, a key process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] It is plausible that chlorinated derivatives could modulate similar cellular pathways.

Caption: Potential signaling pathways modulated by cinnamic acid derivatives.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]

-

Handling: Use in a well-ventilated area or under a fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][17] Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.[1][2] It is incompatible with strong oxidizing agents, bases, and reducing agents.[2][4]

-

First Aid: In case of skin contact, wash with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[17][18] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.[17]

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of diverse, high-value molecules. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile tool for researchers in medicinal chemistry, materials science, and agrochemical development. Further investigation into its specific biological mechanisms and signaling pathways will continue to unlock its full potential in drug discovery and other advanced applications.

References

- 1. Page loading... [guidechem.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. This compound CAS#: 1866-38-2 [amp.chemicalbook.com]

- 4. This compound(1866-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1866-38-2 [chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. p-Chlorocinnamic acid [webbook.nist.gov]

- 11. This compound | 1866-38-2 | FC71049 | Biosynth [biosynth.com]

- 12. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorocinnamic acid, a key chemical intermediate with significant applications in pharmaceutical research, drug development, and organic synthesis. This document details its chemical properties, synthesis protocols, analytical methods, and explores its role as a building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated derivative of cinnamic acid.[1] It exists as a white to off-white crystalline solid at room temperature and is characterized by its stability and reactivity, which are conferred by the chloro group on the benzene ring.[1] While it is only slightly soluble in water, it dissolves more readily in organic solvents such as ethanol and acetone.[1]

It is important to note that this compound is associated with two primary CAS numbers. CAS No. 1866-38-2 is often used as a general identifier, while CAS No. 14473-90-6 specifically refers to the (E)- or trans-isomer, which is the more common form.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1866-38-2 (general); 14473-90-6 (trans) | [2][3][4] |

| Molecular Formula | C₉H₇ClO₂ | [1][5][6] |

| Molecular Weight | 182.60 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 163-165 °C | [7] |

| IUPAC Name | (2E)-3-(3-chlorophenyl)prop-2-enoic acid | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, DMF | [1] |

Synthesis and Manufacturing

The industrial preparation of this compound is typically achieved through condensation and decarboxylation reactions.[1] The Knoevenagel condensation is a widely employed laboratory method for its synthesis. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with malonic acid.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

3-chlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

10% Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottomed flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) equipment

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve malonic acid (1.3 equivalents) in a minimal amount of pyridine. Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Aldehyde Addition: While stirring, slowly add 3-chlorobenzaldehyde (1.0 equivalent) to the solution.

-

Heating: Heat the reaction mixture to approximately 85°C. Maintain this temperature and continue stirring for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC to confirm the complete consumption of the starting aldehyde.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Under an ice bath, slowly neutralize the mixture by adding 10% HCl solution until a white solid precipitates.

-

Isolation: Collect the crude product by vacuum filtration.

-

Purification: Wash the collected solid three times with cold deionized water to remove impurities.

-

Recrystallization: Purify the final product by recrystallizing from an aqueous ethanol solution (e.g., 1:1 v/v) to obtain pure this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. TRANS-3-CHLOROCINNAMIC ACID | 14473-90-6 [sigmaaldrich.com]

- 3. This compound CAS#: 1866-38-2 [amp.chemicalbook.com]

- 4. 2-Propenoic acid, 3-(3-chlorophenyl)- | C9H7ClO2 | CID 735250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14473-90-6 | PAA47390 | Biosynth [biosynth.com]

- 6. This compound | 1866-38-2 | FC71049 | Biosynth [biosynth.com]

- 7. talentchemicals.com [talentchemicals.com]

An In-depth Technical Guide to 3-Chlorocinnamic Acid

This guide provides a comprehensive overview of 3-Chlorocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical structure, properties, synthesis, and applications, with a focus on presenting data in a clear and accessible format.

Chemical Identity and Properties

This compound is an organic compound that is a derivative of cinnamic acid.[1] It is characterized by a chlorine atom substituted at the meta-position (position 3) of the phenyl ring.[1] At room temperature, it exists as a white to off-white crystalline solid.[1][2] This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | (2E)-3-(3-chlorophenyl)prop-2-enoic acid[3][4] |

| Molecular Formula | C₉H₇ClO₂[1][2][3][5] |

| Molecular Weight | 182.60 g/mol [2][5][6][7][8] |

| CAS Number | 1866-38-2[1][2][3][5] (predominantly trans); 14473-90-6[6][9][10] |

| Melting Point | 161-166 °C[2][3][9][10][11] |

| Boiling Point | 260.71°C to 326.2°C (estimates)[9][10][11] |

| pKa | 4.29 (at 25°C)[1][9][11] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)O[1] |

| InChI | InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+[1][6][12][13] |

| InChIKey | FFKGOJWPSXRALK-SNAWJCMRSA-N[1][3][6][12][13] |

Chemical Structure

The structure of this compound features a benzene ring attached to a propenoic acid group. The chlorine atom's placement on the third carbon of the phenyl ring influences the molecule's electronic properties and reactivity.

Caption: 2D chemical structure of this compound.

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation. The following protocol is a generalized procedure based on this reaction.

Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize this compound from 3-chlorobenzaldehyde and malonic acid.

-

Materials:

-

Procedure:

-

In a round-bottomed flask, dissolve 6.76 g (65 mmol) of malonic acid in a mixture of 5 mL of pyridine and 0.5 mL of piperidine with stirring.[14]

-

Slowly add 50 mmol of 3-chlorobenzaldehyde to the solution.[14]

-

Heat the reaction mixture to 85°C and maintain this temperature for 6 hours with continuous stirring.[14]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.[14]

-

After the reaction is complete, cool the mixture to room temperature.[14]

-

Under an ice bath, neutralize the mixture with a 10% hydrochloric acid solution, which will cause a white solid to precipitate.[14]

-

Collect the crude product by vacuum filtration and wash it three times with ice-cold water.[14]

-

Purify the product by recrystallization from an aqueous ethanol solution (1:1 v/v) to obtain pure this compound.[14]

-

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in various industrial and research fields.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of more complex pharmaceutical compounds.[1] It has been utilized as an intermediate in the development of antihypertensive and anti-inflammatory drugs.[1] Its structure is a valuable scaffold for creating novel therapeutic agents.[10]

-

Agrochemicals: In the agrochemical industry, it is used in the preparation of plant growth regulators and pesticide formulations.[1]

-

Flavor and Fragrance: The compound is also employed in the flavor and fragrance industry to impart specific aromas or tastes to products.[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using various spectroscopic techniques. While specific spectra are dependent on the solvent and instrumentation, general characteristics can be described.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons with coupling constants indicative of a trans configuration, as well as signals for the aromatic protons in the meta-substituted pattern.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carboxyl carbon, the vinyl carbons, and the six carbons of the benzene ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically around 1680-1710 cm⁻¹, and a broad O-H stretching band.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Safety and Handling

This compound is considered an irritant.[1]

-

Hazards: It may cause irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may lead to gastrointestinal discomfort.[1]

-

Precautions: When handling this chemical, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[10] Work should be conducted in a well-ventilated area to avoid inhalation of dust particles.[2][10]

-

Storage: Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2][10] The container should be kept tightly closed.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(1866-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound, predominantly trans, 98+% 50 g | Request for Quote [thermofisher.com]

- 4. 2-Propenoic acid, 3-(3-chlorophenyl)- | C9H7ClO2 | CID 735250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound for synthesis 14473-90-6 [sigmaaldrich.com]

- 7. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. talentchemicals.com [talentchemicals.com]

- 11. This compound CAS#: 1866-38-2 [amp.chemicalbook.com]

- 12. This compound(14473-90-6) IR Spectrum [chemicalbook.com]

- 13. This compound(14473-90-6) 1H NMR spectrum [chemicalbook.com]

- 14. This compound | 1866-38-2 [chemicalbook.com]

An In-depth Technical Guide to 3-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. While its primary role is a key intermediate in the synthesis of various biologically active molecules, this document collates its known physicochemical properties, synthesis protocols, and discusses its biological activities in the context of its derivatives and related compounds.

Core Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white crystalline solid. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 182.60 g/mol | [1] |

| Chemical Formula | C₉H₇ClO₂ | [1] |

| CAS Number | 1866-38-2 (unspecified stereoisomer), 14473-90-6 ((E)-isomer) | |

| Melting Point | 161-165 °C | |

| Boiling Point | ~260.7 °C (estimate) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [2] |

| pKa | ~4.29 |

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of this compound is achieved through the Knoevenagel condensation reaction. This method involves the base-catalyzed reaction of 3-chlorobenzaldehyde with malonic acid, followed by decarboxylation.

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis

This protocol is adapted from general procedures for the synthesis of cinnamic acids.

Materials:

-

3-Chlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in a minimal amount of warm ethanol.

-

Addition of Reagents: To the stirred solution, add pyridine (as a solvent and basic catalyst) and a catalytic amount of piperidine.

-

Aldehyde Addition: Slowly add 3-chlorobenzaldehyde (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into an excess of cold water.

-

Precipitation: Acidify the aqueous mixture with concentrated HCl until the pH is approximately 2. This will precipitate the crude this compound.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

References

Technical Guide: Physicochemical Characterization of 3-Chlorocinnamic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 3-Chlorocinnamic acid, a critical parameter for its identification, purity assessment, and application in research and development. This document outlines the reported melting point values, provides a detailed experimental protocol for its determination, and illustrates key concepts related to the analysis.

Physicochemical Data: Melting Point of this compound

This compound (C₉H₇ClO₂) exists as cis and trans (or (Z) and (E)) geometric isomers. The trans isomer is generally more stable and common. The melting point is highly dependent on the isomeric form and the purity of the sample. The data below is primarily for the trans isomer, which is most frequently referenced in commercial and research literature.

Data Summary: Reported Melting Points

| Isomer/Mixture | CAS Number | Reported Melting Point (°C) | Purity/Assay |

|---|---|---|---|

| This compound | 1866-38-2 | 163 - 166 | Not specified |

| This compound, predominantly trans | 1866-38-2 | 159.0 - 166.0 | ≥98.0% |

| This compound, for synthesis | 14473-90-6 | 163 - 165 | ≥98.0% (acidimetric) |

| This compound | 1866-38-2 | 161 - 164 | Not specified |

| trans-2-Chlorocinnamic acid (for comparison) | 3752-25-8 | 208 | Not specified |

| trans-Cinnamic acid (unsubstituted) | 140-10-3 | 133 | Not specified |

| cis-Cinnamic acid (unsubstituted) | Not specified | 68 | Not specified |

Note: The slight variations in the reported melting point ranges for this compound can be attributed to differences in analytical methods, heating rates, and residual impurities.

Experimental Protocol: Melting Point Determination

This section details the standard methodology for determining the melting point of this compound using the capillary method with a digital melting point apparatus.

2.1 Materials and Equipment

-

Sample: this compound, finely powdered

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Tools: Capillary tubes (open at one end), spatula, mortar and pestle (optional), long glass tube for packing.

-

Reference Standard (optional): A high-purity standard with a known melting point near the expected range of this compound.

2.2 Procedure

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface (like a watch glass).

-

If the sample is not already a fine powder, gently grind it using a mortar and pestle to ensure homogeneity.[1]

-

Invert a capillary tube and press the open end into the powder, forcing a small amount of the sample into the tube.

-

-

Sample Packing:

-

Tap the bottom (sealed end) of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.

-

To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto a hard surface.[1] Repeat this 3-4 times.

-

The final packed sample height should be 2-4 mm.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10-15°C below the expected melting point (e.g., set to 145°C).

-

Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for accurate determination.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[2]

-

The melting range is reported as T1 - T2. For a pure substance, this range should be narrow (typically < 2°C).

-

2.3 Interpretation of Results

-

Narrow Range (e.g., 163-164°C): Indicates a high-purity sample.

-

Broad Range (e.g., 158-163°C): Suggests the presence of impurities, which cause melting point depression and broadening.[3]

-

Value Lower than Expected: Also indicative of impurities.[3]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental logic and influencing factors.

Caption: Factors influencing melting point determination.

Caption: Standard workflow for capillary melting point measurement.

References

3-Chlorocinnamic Acid: A Technical Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Chlorocinnamic acid, an organic halogenated compound derived from cinnamic acid. This document is intended to be a valuable resource for professionals in research and drug development, offering available solubility data, detailed experimental methodologies, and a visualization of its potential biological pathway interaction.

Physicochemical Properties

This compound presents as a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO₂ | [2] |

| Molecular Weight | 182.60 g/mol | [2] |

| Melting Point | 161-164 °C | [3] |

| pKa (at 25°C) | 4.29 | [3] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Sparingly soluble / Slightly soluble | [1] |

| Methanol | Soluble | [3][4] |

| Ethanol | Readily soluble | [1] |

| Acetone | Readily soluble | [1] |

| Dimethylformamide | Readily soluble | [1] |

Note: One source indicates "Very soluble" in water, which is likely an error and contradicts multiple other sources stating it is sparingly or slightly soluble.[5]

Experimental Protocol: Solubility Determination by the Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid compound like this compound in a given solvent. This protocol is based on the widely used and reliable isothermal shake-flask and gravimetric analysis method.

3.1 Objective

To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

3.2 Materials and Apparatus

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Analytical balance (readable to ±0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Pre-weighed evaporating dishes or vials

-

Drying oven

3.3 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles. It is crucial to perform this step quickly and at the equilibration temperature to avoid precipitation.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Place the evaporating dish in a drying oven at a temperature below the melting point of this compound (e.g., 80-100 °C) until the solvent has completely evaporated.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

3.4 Data Calculation

-

Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Weight of the dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility ( g/100 g solvent): (Weight of dissolved solute / Weight of solvent) x 100

-

Solubility ( g/100 mL solvent): Can be calculated using the density of the solvent.

Potential Mechanism of Action: Inhibition of the Phenylpropanoid Pathway

While specific signaling pathways for this compound are not extensively documented, its structural similarity to cinnamic acid and its isomers suggests a potential role as a modulator of the phenylpropanoid pathway in plants. The 2-chloro isomer is a known inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme for this pathway. PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the precursor for a vast array of secondary metabolites. Inhibition of this crucial step would significantly alter the plant's metabolic landscape.

References

Spectroscopic Profile of 3-Chlorocinnamic Acid: A Technical Guide

Introduction

3-Chlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. Its structure, featuring a chlorine substituent on the phenyl ring, imparts specific physicochemical properties that are of interest in various fields, including organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data summaries are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.6 | Singlet | -COOH |

| 7.821 | Doublet | Ar-H |

| 7.681 | Doublet | Ar-H |

| 7.601 | Singlet | Ar-H |

| 7.47 | Multiplet | Ar-H |

| 7.45 | Multiplet | Ar-H |

| 6.647 | Doublet | =CH- |

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 167.39 | C=O (Carboxylic Acid) |

| 142.32 | =CH- |

| 136.55 | Ar-C (C-Cl) |

| 133.80 | Ar-C |

| 130.64 | Ar-C |

| 129.81 | Ar-C |

| 127.82 | Ar-C |

| 126.75 | Ar-C |

| 121.03 | =CH- |

Solvent: DMSO-d6

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (Carboxylic Acid) |

| ~1680 | C=O stretch (Carboxylic Acid) |

| ~1630 | C=C stretch (Alkene) |

| ~1430 | C-O-H bend |

| ~1300 | C-O stretch |

| ~780 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular Ion) |

| 184 | [M+2]⁺ (Isotope Peak due to ³⁷Cl) |

| 147 | [M-Cl]⁺ |

| 137 | [M-COOH]⁺ |

| 102 | [C₈H₆]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration. Serial dilutions are then made to obtain a series of solutions with concentrations appropriate for UV-Vis analysis (typically in the micromolar range).

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the blank cuvette. The absorbance at the wavelength of maximum absorption (λmax) is recorded for each concentration.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Structural isomers of Chlorocinnamic acid.

References

The Genesis of a Versatile Intermediate: A Technical Guide to 3-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a significant building block in the synthesis of a wide array of biologically active molecules.[1] While its natural occurrence is not significant, its utility as a precursor in the pharmaceutical and agrochemical industries has cemented its importance in synthetic organic chemistry.[1] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key experimental data related to this compound, tailored for professionals in research and development.

Historical Context and Discovery

The precise moment of discovery and the identity of the first chemist to synthesize this compound remain undocumented in the annals of chemical history.[1] However, its synthesis arose in the early 20th century from broader investigations into substituted cinnamic acid derivatives.[1] These explorations were driven by the desire to understand how substitutions on the phenyl ring of cinnamic acid would alter its chemical and physical properties, as well as its potential applications. The development of synthetic methodologies like the Perkin reaction in the late 19th century provided the foundational chemical knowledge necessary for the creation of such derivatives.[2][3]

Physicochemical Properties

This compound typically presents as a white to off-white crystalline solid.[1] It exhibits poor solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[1]

| Property | Value | Reference |

| CAS Number | 1866-38-2 (trans), 14473-90-6 | [1] |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.60 g/mol | [4] |

| Melting Point | 163-165 °C |

Synthetic Methodologies

The synthesis of this compound is primarily achieved through condensation reactions. The two most prominent methods are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

This method involves the reaction of 3-chlorobenzaldehyde with malonic acid or its derivatives, such as diethyl malonate, in the presence of a basic catalyst, followed by decarboxylation.[1]

Experimental Protocol: Knoevenagel Condensation for this compound [1]

-

Reactants:

-

3-chlorobenzaldehyde (50 mmol)

-

Malonic acid (65 mmol)

-

Pyridine (5 mL)

-

Piperidine (0.5 mL)

-

-

Procedure:

-

A solution of malonic acid in pyridine and piperidine is prepared in a suitable reaction vessel with stirring.

-

The 3-chlorobenzaldehyde is added slowly to the stirred solution.

-

The reaction mixture is heated to 85°C.

-

The progress of the reaction is monitored (e.g., by TLC).

-

Upon completion, the reaction mixture is cooled and acidified to precipitate the crude this compound.

-

The crude product is collected by filtration, washed, and purified by recrystallization.

-

Perkin Reaction

Developed by William Henry Perkin in 1868, this reaction produces α,β-unsaturated aromatic acids.[2][3] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst.[2][3][5] For the synthesis of this compound, 3-chlorobenzaldehyde is reacted with acetic anhydride in the presence of sodium acetate.[3]

Experimental Protocol: Perkin Reaction for a Chloro-Substituted Cinnamic Acid [3]

-

Reactants:

-

2-Chlorobenzaldehyde (0.1 mol, 14.06 g) - Note: This protocol is for the 2-chloro isomer, but the principles are the same for the 3-chloro isomer.

-

Acetic Anhydride (0.2 mol, 20.42 g)

-

Anhydrous Sodium Acetate (0.1 mol, 8.20 g)

-

-

Procedure:

-

Combine the 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 180°C for 5 hours.

-

After cooling slightly, pour the reaction mixture into 100 mL of water.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

Add activated charcoal to the hot solution and filter to remove impurities.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-chlorocinnamic acid.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.

-

Logical Workflow of Synthesis

The general workflow for the synthesis of this compound via a condensation reaction can be visualized as follows:

References

Synthesis of 3-Chlorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-chlorocinnamic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the experimental protocols for the Knoevenagel condensation, Perkin reaction, and Heck reaction, offering a comparative analysis of these methods. Quantitative data is presented in tabular format for ease of comparison, and reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a derivative of cinnamic acid characterized by a chlorine substituent at the meta-position of the phenyl ring. This substitution pattern imparts specific chemical properties that make it a crucial building block in the synthesis of a variety of organic molecules, including anti-inflammatory agents and plant growth regulators. The selection of an appropriate synthetic strategy is paramount for achieving high yields, purity, and cost-effectiveness in its production. This guide explores three classical and modern methods for the synthesis of this compound: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for this compound is often dictated by factors such as desired yield, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative parameters for the three primary synthesis routes discussed in this guide.

| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) |

| Knoevenagel Condensation | 3-Chlorobenzaldehyde, Malonic Acid | Piperidine, Pyridine | Reflux | 2-3 | 90-98%[1] |

| Perkin Reaction | 3-Chlorobenzaldehyde, Acetic Anhydride | Sodium Acetate | 180 | 5 | ~70% (estimated) |

| Heck Reaction | 3-Chlorobromobenzene, Acrylic Acid | Palladium(II) Acetate, Triethylamine | 80-90 | 1 | ~35% (for a similar reaction)[2] |

Experimental Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for the synthesis of cinnamic acids, involving the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (10 mmol, 1.41 g) and malonic acid (10 mmol, 1.04 g).

-

Add pyridine (5 mL) as the solvent and piperidine (0.5 mL) as the catalyst to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3]

Experimental Protocol (Adapted from a general procedure for cinnamic acid):

-

In a 250 mL round-bottom flask, place 3-chlorobenzaldehyde (0.1 mol, 14.06 g), acetic anhydride (0.2 mol, 20.42 g), and freshly fused and powdered anhydrous sodium acetate (0.1 mol, 8.20 g).

-

Attach a reflux condenser and heat the mixture in a heating mantle at 180°C with constant stirring for 5 hours.

-

After the reaction is complete, allow the mixture to cool slightly and then pour it into 100 mL of water.

-

To remove any unreacted aldehyde, add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt. Steam distill the mixture to remove any unreacted 3-chlorobenzaldehyde.

-

Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and then filter it while hot.

-

Cool the filtrate and acidify it with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[2] This method offers a modern alternative for the synthesis of cinnamic acid derivatives.

Experimental Protocol (Representative procedure based on the Heck reaction of a similar aryl halide):

-

To a vial containing 3-chloro-bromobenzene (0.500 g), add acetonitrile (710 μL) as the solvent.

-

To this solution, add triethylamine (618 μL), acrylic acid (153 μL), and palladium(II) acetate (0.0079 g).

-

Seal the vial and heat the reaction mixture on a hot plate to 80-90°C with stirring for 1 hour.

-

After cooling to room temperature, transfer the reaction mixture to a beaker containing 30 mL of 3 M HCl.

-

A solid precipitate of crude this compound will form. Collect the solid by suction filtration and rinse with a small amount of water.

-

Allow the product to air dry.

-

For purification, dissolve the crude solid in hot 95% ethanol. Add hot water dropwise until the solution becomes cloudy.

-

Cool the solution to room temperature and then in an ice bath for 15 minutes to induce crystallization.

-

Isolate the purified this compound by suction filtration.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes key analytical data for the compound.

| Analytical Technique | Expected Data |

| Appearance | White to off-white crystalline solid |

| Melting Point | 163-165 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.6 (s, 1H, COOH), 7.82 (d, J=16.0 Hz, 1H), 7.68 (s, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.46 (m, 2H), 6.65 (d, J=16.0 Hz, 1H)[4] |

| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03[5] |

| FTIR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1580, ~1500 (aromatic C=C stretch)[6] |

| Assay | ≥98.0% (acidimetric) |

Conclusion

This technical guide has detailed three primary synthetic routes for the preparation of this compound: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. The Knoevenagel condensation generally offers the highest yields under relatively mild conditions. The Perkin reaction, a classical method, provides a viable alternative, though it often requires higher temperatures. The Heck reaction represents a modern, palladium-catalyzed approach that can be effective but may result in lower yields for this specific transformation. The choice of the optimal synthetic pathway will depend on the specific requirements of the researcher or organization, including factors such as scale, cost, and available equipment. The provided experimental protocols and characterization data serve as a valuable resource for the successful synthesis and verification of this compound in a laboratory setting.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. odinity.com [odinity.com]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. This compound(14473-90-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Chlorocinnamic Acid Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging pharmacological activities. The introduction of a halogen atom, such as chlorine, onto the phenyl ring of the cinnamic acid scaffold can significantly modulate the molecule's physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of 3-chlorocinnamic acid derivatives, focusing on their synthesis, quantitative biological data, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, primarily amides and esters, typically begins with the preparation of this compound itself, followed by derivatization of the carboxylic acid moiety.

Synthesis of this compound

A common method for the synthesis of this compound is the Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and a small amount of piperidine. The reaction proceeds via a condensation reaction followed by decarboxylation.

Synthesis of N-Aryl-3-chlorocinnamamides

The synthesis of N-aryl-3-chlorocinnamamides is typically achieved by converting this compound to its more reactive acid chloride, followed by reaction with a substituted aniline.

Experimental Protocol: Synthesis of N-(substituted-phenyl)-3-(3-chlorophenyl)acrylamides

-

Preparation of 3-Chlorocinnamoyl Chloride: To a solution of this compound (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, thionyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chlorocinnamoyl chloride, which is often used in the next step without further purification.

-

Amide Formation: The crude 3-chlorocinnamoyl chloride is dissolved in a dry, aprotic solvent like dichloromethane. This solution is added dropwise to a cooled (0 °C) solution of the desired substituted aniline (1 equivalent) and a base, such as triethylamine or pyridine (1.2 equivalents), in the same solvent. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-aryl-3-chlorocinnamamide.

Synthesis of this compound Esters

Fischer-Speier esterification is a widely used method for the synthesis of this compound esters. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification of this compound [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound (1 equivalent) is dissolved in an excess of the desired anhydrous alcohol (e.g., methanol, ethanol, propanol; 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), is carefully added to the reaction mixture.[1]

-

Reflux: The mixture is heated to reflux and maintained at that temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound ester.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

While specific data for a broad range of this compound derivatives is limited, studies on structurally related compounds suggest that the chloro-substitution on the cinnamic scaffold can contribute to cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(4-chloro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide | Amide | Not specified | Not specified | [3] |

| 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide | Amide | HeLa/KB | 0.039 | [4] |

| L1210 | 0.051 | [4] | ||

| SKOV3 | 0.011 | [4] | ||

| N-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Amide | Various | Not specified | [5] |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Thiazolidinone | MOLT-4, SR | <0.01-0.02 | [6] |

| SW-620 | <0.01-0.02 | [6] | ||

| SF-539 | <0.01-0.02 | [6] | ||

| SK-MEL-5 | <0.01-0.02 | [6] |

Note: Data for direct this compound derivatives is sparse in the readily available literature. The table includes data for other chloro-substituted and structurally related compounds to provide context.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

The antimicrobial potential of cinnamic acid derivatives is well-documented, and halogenation is a common strategy to enhance this activity. The increased lipophilicity of chloro-substituted derivatives is thought to facilitate their penetration through microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Chlorocinnamic Acid Esters

| Compound | Microorganism | MIC (µmol/mL) | Reference |

| Methyl 4-chlorocinnamate | Staphylococcus aureus | >5.09 | [7] |

| Candida albicans | 5.09 | [7] | |

| Candida glabrata | 5.09 | [7] | |

| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 | [8] |

| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 | [8] |

Note: The available quantitative data primarily focuses on 4-chlorocinnamic acid derivatives. Further research is needed to establish a comprehensive antimicrobial profile for this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action

The biological effects of this compound derivatives are believed to be mediated through the modulation of various cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and antimicrobial effects.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of many cinnamic acid derivatives is the induction of apoptosis, or programmed cell death. This process is often initiated through the intrinsic (mitochondrial) pathway.

Caption: Proposed apoptosis induction pathway by this compound derivatives.

Studies on related compounds suggest that this compound derivatives may induce apoptosis by increasing the production of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[9]

Experimental Protocol: Western Blot for Caspase-3 Activation

Western blotting is a technique used to detect specific proteins in a sample.

-

Protein Extraction: Cells are treated with the this compound derivative for a specified time, and then lysed to extract total protein.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for cleaved (active) caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis induction.

Antimicrobial Mechanism of Action

The antimicrobial activity of chlorocinnamic acid derivatives is likely multifaceted. A primary proposed mechanism is the disruption of the microbial cell membrane.

Caption: Proposed antimicrobial mechanism of this compound derivatives.

The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the microbial cell membrane, leading to a loss of membrane integrity and increased permeability. This results in the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in drug development, particularly in the areas of oncology and infectious diseases. Their synthesis is readily achievable through established chemical methodologies. While the available biological data is still emerging, preliminary evidence suggests that these compounds can exert potent anticancer and antimicrobial effects. Further research, including the synthesis and screening of a wider range of derivatives and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships. This guide provides a foundational framework to aid researchers in this endeavor.

References

- 1. jk-sci.com [jk-sci.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Cinnamic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of cinnamic acid derivatives, detailing their mechanisms of action, quantitative biological activities, and the experimental protocols for their evaluation.

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] These compounds, characterized by a phenyl ring attached to a propenoic acid moiety, serve as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties of cinnamic acid derivatives, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of these promising compounds.

Anticancer Activity

Cinnamic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4] Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various cinnamic acid derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected cinnamic acid derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Hydroxycinnamic acid derivative | Mycobacterium marinum | 64 | [3] |

| Compound 59e | A549 (Lung) | 0.04 | [3] |

| Compound 59e | HeLa (Cervical) | 0.004 | [3] |

| Compound 59g | HeLa (Cervical) | 0.033 | [3] |

| Compound 53f | A549 (Lung) | - | [3] |

| Compound 53g | Multiple | Potent | [3] |

| Compound 44o | HeLa (Cervical) | 1.35 | [3] |

| Compound 52 | CWR22Rv1 (Prostate) | <30 | [3] |

| Compound 5 | A-549 (Lung) | 10.36 | [4] |

| Compound 1 | A-549 (Lung) | 11.38 | [4] |

| Compound 9 | A-549 (Lung) | 11.06 | [4] |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [5] |

| trans-Cinnamic acid | HT29 (Colon) | 250 | [5] |

| Caffeic acid-loaded nanogel | HepG2 (Liver) | Reduced by 58.22% vs free acid | [6] |

| Caffeic acid-loaded nanogel | A549 (Lung) | Reduced by 78.35% vs free acid | [6] |

| Caffeic acid-loaded nanogel | MCF-7 (Breast) | Reduced by 45.81% vs free acid | [6] |

| Caffeic acid-loaded nanogel | HCT-116 (Colon) | Reduced by 47.94% vs free acid | [6] |

| Caffeic acid-loaded carbon nanotubes | MDA-MB-231 (Breast) | 30 µg/mL | [6] |

| FiCF Nanoparticles | MCF-7 (Breast) | 2.84 µg/mL | [6] |

| FiCF Nanoparticles | MDA-MB-231 (Breast) | 17.44 µg/mL | [6] |

| CPT-equivalent NPs | 4T1 (Breast) | 4.6 | [6] |

| CPT-equivalent NPs | A549 (Lung) | 3.9 | [6] |

| CPT-equivalent NPs | HeLa (Cervical) | 3.3 | [6] |

Anticancer Signaling Pathway: Apoptosis Induction

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, pH 4.7)

-

Test compound (cinnamic acid derivative)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-